molecular formula C10H8BrNO B2654350 5-Bromo-7-methyl-1(2H)-isoquinolinone CAS No. 1538716-02-7

5-Bromo-7-methyl-1(2H)-isoquinolinone

Cat. No.: B2654350
CAS No.: 1538716-02-7
M. Wt: 238.084
InChI Key: YCUWCZSCZRCUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-7-methyl-1(2H)-isoquinolinone: is a heterocyclic compound that features a bromine atom at the 5th position and a methyl group at the 7th position on an isoquinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methyl-1(2H)-isoquinolinone typically involves the bromination of 7-methyl-1(2H)-isoquinolinone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-7-methyl-1(2H)-isoquinolinone can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced isoquinolinone derivatives.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Oxidized isoquinolinone derivatives.

    Reduction: Reduced isoquinolinone derivatives.

    Substitution: Substituted isoquinolinone derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Bromo-7-methyl-1(2H)-isoquinolinone is used as a building block in organic synthesis. Its bromine atom allows for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of brominated isoquinolinones on biological systems. It may serve as a lead compound in the development of new drugs or as a probe in biochemical assays.

Medicine: Potential medicinal applications include its use as a precursor in the synthesis of pharmacologically active compounds. Its derivatives may exhibit various biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-7-methyl-1(2H)-isoquinolinone depends on its specific application. In medicinal chemistry, its biological activity may involve interaction with specific molecular targets such as enzymes, receptors, or DNA. The bromine atom and the isoquinolinone core can influence the compound’s binding affinity and selectivity towards these targets, modulating various biochemical pathways.

Comparison with Similar Compounds

  • 5-Bromo-7-methyl-1H-indazole
  • 5-Bromo-7-methyl-1H-benzimidazole
  • 5-Bromo-7-methyl-1H-pyrrolo[2,3-b]pyridine

Comparison: Compared to these similar compounds, 5-Bromo-7-methyl-1(2H)-isoquinolinone is unique due to its isoquinolinone core, which imparts distinct electronic and steric properties

Properties

IUPAC Name

5-bromo-7-methyl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6-4-8-7(9(11)5-6)2-3-12-10(8)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUWCZSCZRCUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CNC2=O)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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